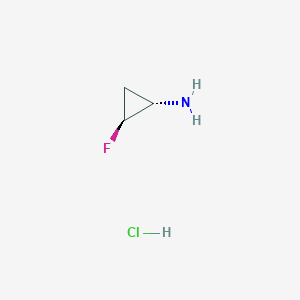![molecular formula C32H30O6 B2610857 Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate CAS No. 320423-70-9](/img/structure/B2610857.png)
Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{[4’-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1’-biphenyl]-4-yl]oxy}-2-phenylacetate is a chemical compound with the molecular formula C32H30O6 . It is also known as Benzeneacetic acid, α,α’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis-, diethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and ether and ester functional groups . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 635.9±55.0 °C, and its predicted density is 1.182±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
This compound serves as a precursor in the synthesis of various organic molecules. Its structure is conducive to reactions that form complex, biologically active compounds. For instance, it can undergo reactions to form heterostilbene derivatives, which are important in medicinal chemistry .
Environmental Science
This compound could be studied for its environmental fate and transport, helping to assess its impact on ecosystems and its potential use in bioremediation efforts.
Each application leverages the unique chemical structure of Ethyl 2-{[4’-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1’-biphenyl]-4-yl]oxy}-2-phenylacetate to fulfill specific roles in scientific research and industry. The biphenyl and ethoxy groups, in particular, offer a versatile platform for further chemical modifications, which can lead to a variety of uses across different fields. The above applications are based on the compound’s structural analogy and potential reactivity as inferred from available literature .
properties
IUPAC Name |
ethyl 2-[4-[4-(2-ethoxy-2-oxo-1-phenylethoxy)phenyl]phenoxy]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O6/c1-3-35-31(33)29(25-11-7-5-8-12-25)37-27-19-15-23(16-20-27)24-17-21-28(22-18-24)38-30(32(34)36-4-2)26-13-9-6-10-14-26/h5-22,29-30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWACDCECYPKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)
![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)
![tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2610776.png)
![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)
![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)
![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)
